molecular formula C17H30O10 B162902 Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside CAS No. 132278-37-6

Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside

Cat. No. B162902
M. Wt: 394.4 g/mol
InChI Key: NVTNXPADRDASMP-PEXIWSMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside, also known as HEG, is a natural compound found in various plant sources. This compound has gained significant attention in recent years due to its potential therapeutic benefits in treating various diseases.

Scientific Research Applications

Isolation and Structural Determination

Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside, also known as (Z)-hex-3-en-1-ol (aoba alcohol) xylopyranosyl(1----6)glucopyranoside, has been isolated from various plant sources. A notable study isolated it from the methanolic extract of leaves of Alangium platanifolium var. trilobum. The structure of this compound was primarily determined using NMR spectroscopy (Otsuka, Takeda, & Yamasaki, 1990).

Novel Compound Discovery in Physalis alkekengi

Another significant contribution to the research on this compound comes from the discovery of two new hexenol glycosides, including (Z)-hex-3-en-1-ol O-β-d-xylcopyranosyl-(1-6)-β -d-glucopyranosyl-(1-2)-β-d-glucopyranoside, isolated from Physalis alkekengi var. franchetii. These compounds' structures were established through detailed spectroscopic analysis, including 2D-NMR data (Shu et al., 2019).

Chemoenzymatic Synthesis

Research into the chemoenzymatic synthesis of naturally occurring hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranosides has also been conducted. This synthesis involves direct β-glucosidation between cis-3-hexen-1-ol and D-glucose, using immobilized β-glucosidase from almonds (Akita, Kawahara, Fujii, & Ida, 2005).

Natural Occurrence and Glycoside Formation

Further research includes the isolation of new (Z)-hex-3-en-1-ol O-β-D-xylopyranosyl-(1″→2')-β-D-glucopyranoside from Ruellia patula, adding to the understanding of naturally occurring forms of this compound and its role in glycoside formation (Samy et al., 2011).

properties

CAS RN

132278-37-6

Product Name

Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside

Molecular Formula

C17H30O10

Molecular Weight

394.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C17H30O10/c1-2-3-4-5-6-24-17-15(23)13(21)12(20)10(27-17)8-26-16-14(22)11(19)9(18)7-25-16/h3-4,9-23H,2,5-8H2,1H3/b4-3-/t9-,10-,11+,12-,13+,14-,15-,16+,17-/m1/s1

InChI Key

NVTNXPADRDASMP-PEXIWSMMSA-N

Isomeric SMILES

CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O

SMILES

CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O

Canonical SMILES

CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O

synonyms

aoba alcohol xylopyranosyl-(1-6)-glucopyranoside
hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside
HXGP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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